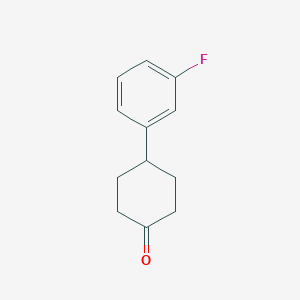

4-(3-Fluorophenyl)cyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluorophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-3,8-9H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAPPURFKRACQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596807 | |

| Record name | 4-(3-Fluorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40503-87-5 | |

| Record name | 4-(3-Fluorophenyl)cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40503-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Fluorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to 4-(3-Fluorophenyl)cyclohexanone (CAS: 40503-87-5)

This compound is a substituted cyclic ketone that has emerged as a valuable intermediate in the landscape of organic synthesis and drug discovery.[1] Its structure, featuring a cyclohexanone core and a meta-substituted fluorophenyl group, provides a unique combination of lipophilicity, metabolic stability, and synthetic versatility. The presence of the fluorine atom is particularly significant, as fluorine substitution is a well-established strategy in medicinal chemistry to modulate a molecule's electronic properties, pKa, membrane permeability, and metabolic profile, often leading to enhanced pharmacological activity.[1][2]

This guide offers a comprehensive technical overview of this compound, moving from its fundamental physicochemical and spectroscopic properties to its synthesis, reactivity, and applications, with a particular focus on its role as a precursor for pharmacologically active agents.

Physicochemical and Spectroscopic Profile

A clear understanding of a compound's physical and chemical properties is the foundation of its effective use in research and development. The key properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 40503-87-5 | [1][3][4] |

| Molecular Formula | C₁₂H₁₃FO | [3][4] |

| Molecular Weight | 192.23 g/mol | [3][4] |

| IUPAC Name | 4-(3-fluorophenyl)cyclohexan-1-one | [4] |

| Physical Form | Solid | [5][6] |

| Boiling Point | 289 °C at 760 mmHg | |

| Purity | Typically ≥98% | [5] |

| Storage Temperature | Room Temperature | [7] |

Synthesis and Purification

The synthesis of this compound can be achieved through various routes. A common and high-yielding method involves the reaction of a precursor with formic acid, followed by purification.[3] This process is robust and scalable, making it suitable for laboratory and potential pilot-scale production.

Synthetic Workflow Diagram

The following diagram outlines the key stages of a representative synthesis, from the starting material to the purified final product.

Caption: A typical workflow for the synthesis and purification of this compound.[3]

Detailed Synthesis Protocol

This protocol is adapted from a documented industrial synthesis method.[3]

Materials:

-

Precursor Compound (CAS: 217476-14-7)

-

Formic Acid

-

Toluene

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a reaction vessel under a nitrogen atmosphere, combine the precursor compound (e.g., 61.9 g), formic acid (120 g), and toluene (120 ml).

-

Reflux: Heat the mixture to reflux and maintain for 3 hours. The formic acid serves as both a reagent and a solvent in this cyclization/rearrangement step. Toluene acts as a co-solvent to control the temperature.

-

Cooling & Quenching: Slowly cool the reaction mixture to room temperature. Add water (300 ml) and toluene (300 ml) and mix thoroughly.

-

Phase Separation: Allow the mixture to stand until distinct organic and aqueous layers form. Separate and collect the organic phase.

-

Washing:

-

Wash the organic phase with saturated aqueous sodium bicarbonate. (Expert Insight: This step is crucial to neutralize any residual formic acid, preventing potential side reactions or degradation during concentration).

-

Perform a subsequent wash with water to remove any remaining bicarbonate and other water-soluble impurities.

-

-

Drying: Dry the organic phase over anhydrous magnesium sulfate. (Expert Insight: Ensuring the organic layer is completely dry is critical before solvent removal to prevent water from interfering with purification and to obtain an accurate yield).

-

Concentration: Remove the toluene by distillation under reduced pressure to yield the crude product.

-

Purification: Purify the residue by column chromatography on silica gel, using a solvent mixture of toluene and ethyl acetate (9:1 v/v) as the eluent.

-

Isolation: Collect the fractions containing the desired product and concentrate them under reduced pressure to yield pure this compound (typical yield: ~94%).[3]

Spectroscopic Characterization and Analysis

Structural confirmation of this compound relies on a combination of spectroscopic techniques. Below is an expert interpretation of the expected spectra, which serves as a benchmark for sample validation.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. By analogy with cyclohexanone, a very strong and sharp absorption band is expected for the carbonyl (C=O) stretch, typically around 1710 cm⁻¹ .[8][9] Other key signals include:

-

C-F Stretch: A strong band in the 1100-1300 cm⁻¹ region, characteristic of the aryl-fluoride bond.

-

Aromatic C=C Stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ region.

-

Aliphatic C-H Stretches: Signals just below 3000 cm⁻¹ corresponding to the sp³ hybridized carbons of the cyclohexane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show distinct regions for the aromatic and aliphatic protons.

-

Aromatic Region (δ 6.9-7.4 ppm): Four signals corresponding to the four protons on the fluorophenyl ring. The meta-coupling and ortho-coupling to the fluorine atom will result in complex splitting patterns (e.g., doublet of triplets, doublet of doublets).

-

Aliphatic Region (δ 2.0-3.2 ppm): The eight protons on the cyclohexanone ring will appear as a series of complex multiplets. The protons alpha to the carbonyl group (positions 2 and 6) will be the most downfield in this region. The proton at the benzylic position (position 4) will also be distinct.

¹³C NMR: The carbon NMR spectrum is expected to show 9 distinct signals (due to symmetry):

-

Carbonyl Carbon (C=O): A signal far downfield, typically > δ 200 ppm .

-

Aromatic Carbons: Six signals in the δ 110-165 ppm range. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF), appearing as a doublet.

-

Aliphatic Carbons: Three signals in the δ 25-50 ppm range corresponding to the sp³ carbons of the cyclohexane ring.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following would be expected:

-

Molecular Ion (M⁺): A prominent peak at m/z = 192 , corresponding to the molecular weight of the compound.[4]

-

M+1 Peak: A smaller peak at m/z = 193 due to the natural abundance of ¹³C.[10]

-

Key Fragmentation Patterns: Common fragmentation pathways would involve the cleavage of the cyclohexanone ring and the loss of the fluorophenyl group. A significant fragment would likely be observed at m/z = 95 , corresponding to the [C₆H₄F]⁺ cation.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its ketone functional group. It serves as a key precursor for introducing the 4-(3-fluorophenyl)cyclohexyl motif into more complex molecular architectures. This scaffold is of significant interest in medicinal chemistry, appearing in compounds targeting a range of biological systems.[11][12][13]

Core Reactions and Transformations

The ketone can undergo a wide array of classical organic reactions, making it a versatile synthetic intermediate.

Caption: Common reaction pathways utilizing this compound as a key intermediate.

Relevance in Pharmaceutical Research

The arylcyclohexane motif is a privileged scaffold in drug design. Derivatives of this core structure have been investigated for various therapeutic applications:

-

CNS Agents: The related 4-arylcyclohexylamine structure is a core component of some antipsychotic agents.[11]

-

Pain Management: Spirocyclic cyclohexane derivatives, which can be synthesized from precursors like this compound, have been patented for use as analgesics, particularly for chronic and neuropathic pain.[12][14]

-

Oncology: Highly complex spirocyclic pyrrolidine-indoline structures built upon a cyclohexane ring are being developed as potent MDM2 inhibitors for cancer therapy.[13] The specific 3-chloro-2-fluorophenyl substitution pattern in some advanced candidates highlights the importance of precise halogen placement on the phenyl ring.[13]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. The following information is summarized from available Safety Data Sheets (SDS).[15]

| Category | Information |

| Pictograms | GHS07 (Harmful/Irritant) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

References

-

This compound | C12H13FO | CID 18953142 . PubChem. [Link]

-

This compound . Lead Sciences. [Link]

-

1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667) . Human Metabolome Database. [Link]

-

U-32,802A . Wikipedia. [Link]

- US7960404B2 - Spirocyclic cyclohexane compounds.

- CN107827721B - Method for synthesizing 4-fluorocyclohexanone.

-

A Comprehensive Analysis of Cyclohexanone IR Spectrum . Chemistry Page. [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor . PubMed. [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle . MDPI. [Link]

-

IR Spectrum Of Cyclohexanone . Bartleby.com. [Link]

-

Cyclohexanone . NIST WebBook. [Link]

-

Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications . MDPI. [Link]

- US4460604A - 4-Amino-4-aryl-cyclohexanones.

-

Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)...(AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor . PubMed Central - NIH. [Link]

-

Cyclohexanone Mass Spectrum . NIST WebBook. [Link]

-

Cyclohexanone, 4-methyl- . NIST WebBook. [Link]

-

This compound [P92594] . ChemUniverse. [Link]

-

Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate . MDPI. [Link]

-

12.2: Interpreting Mass Spectra . Chemistry LibreTexts. [Link]

Sources

- 1. CAS 40503-87-5: this compound [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-(3'-fluorophenyl)-cyclohexanone | 40503-87-5 [chemicalbook.com]

- 4. This compound | C12H13FO | CID 18953142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. This compound - Lead Sciences [lead-sciences.com]

- 8. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 9. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. U-32,802A - Wikipedia [en.wikipedia.org]

- 12. US7960404B2 - Spirocyclic cyclohexane compounds - Google Patents [patents.google.com]

- 13. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US4460604A - 4-Amino-4-aryl-cyclohexanones - Google Patents [patents.google.com]

- 15. louisville.edu [louisville.edu]

physical properties of 4-(3-Fluorophenyl)cyclohexanone

An In-depth Technical Guide to the Physical Properties of 4-(3-Fluorophenyl)cyclohexanone

Introduction

This compound is a substituted aromatic ketone of significant interest to the chemical and pharmaceutical industries. As a key intermediate, its utility in the synthesis of novel agrochemicals and active pharmaceutical ingredients (APIs) is well-recognized[1]. The presence of a fluorine atom on the phenyl ring can modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery[1].

A thorough understanding of the physical properties of this compound is a prerequisite for its effective use in research and development. These properties govern critical parameters such as reaction kinetics, purification strategies, formulation, and storage. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, grounded in available technical data and established scientific principles. It is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge required for its safe and efficient handling and application.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of scientific research. This compound is identified by a unique set of descriptors that define its molecular formula, weight, and topology.

-

Canonical SMILES: C1CC(=O)CCC1C2=CC(=CC=C2)F[2]

Summary of Physical Properties

The following table consolidates the key for quick reference. These values are essential for designing experiments, performing safety assessments, and developing purification protocols.

| Property | Value | Source(s) |

| Appearance | White to light yellow solid | [4][6] |

| Molecular Weight | 192.23 g/mol | [2][5][6] |

| Boiling Point | 289 °C (at 760 mmHg) | [4][6] |

| Melting Point | Data not available. The non-fluorinated analog, 4-phenylcyclohexanone, melts at 77-80 °C. The presence of fluorine may alter this value. | |

| Density | 1.121 g/cm³ | [4] |

| Flash Point | 126 °C | [4] |

Detailed Physical Characteristics

Appearance, Form, and Solubility

This compound is typically supplied as a white to light-yellow crystalline solid at room temperature[4][6]. The color may depend on the purity of the substance, with higher purity samples appearing whiter.

While specific quantitative solubility data is not widely published, its molecular structure provides insight into its expected behavior. The polar ketone group suggests potential solubility in polar organic solvents, while the large, nonpolar phenylcyclohexane backbone indicates good solubility in nonpolar organic solvents. It is expected to be miscible with common solvents like dichloromethane, ethyl acetate, and acetone, but poorly soluble in water, a characteristic typical of similar-sized organic molecules[7].

Thermal Properties

The thermal properties of a compound are critical for understanding its physical stability and for planning thermal processes like distillation or melt reactions.

-

Boiling Point: The experimentally determined boiling point is 289 °C at atmospheric pressure (760 mmHg)[4][6]. This relatively high boiling point is consistent with its molecular weight and the presence of a polar ketone functional group, which increases intermolecular dipole-dipole interactions.

Projected Spectroscopic Profile

Spectroscopic analysis is indispensable for structure verification and purity assessment. While specific spectra for this compound are not publicly cataloged, its structure allows for a reliable projection of its key spectral features based on established principles of NMR and IR spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by vibrations of its key functional groups.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1705-1725 cm⁻¹ , which is highly characteristic of a saturated cyclic ketone[8]. The exact position can be influenced by the electronegativity of the nearby phenyl group.

-

Aromatic C-H Stretch: Look for one or more sharp, medium-intensity peaks just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹ )[9].

-

Aliphatic C-H Stretch: Strong, sharp bands are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) from the C-H bonds of the cyclohexanone ring.

-

C-F Stretch: A strong band corresponding to the carbon-fluorine stretch is anticipated in the 1100-1250 cm⁻¹ region.

-

Aromatic C=C Bends: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring[9].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons (Ar-H): Four protons on the fluorophenyl ring will appear in the downfield region, likely between δ 6.9-7.4 ppm . Due to the meta-substitution pattern and coupling to both neighboring protons and the fluorine atom, these signals will present as complex multiplets.

-

Aliphatic Protons (Cyclohexyl): The eight protons on the cyclohexanone ring will resonate upfield, expected between δ 1.8-3.2 ppm . The protons alpha to the carbonyl group (positions 2 and 6) will be the most deshielded in this group. The proton at the C4 position (methine proton) will likely appear as a distinct multiplet. The spectrum of the parent cyclohexanone shows signals around δ 2.39 and δ 1.85 ppm[10][11].

¹³C NMR: The carbon NMR will provide a count of the unique carbon environments.

-

Carbonyl Carbon (C=O): The ketone carbon is the most deshielded, with a characteristic signal expected far downfield, typically δ > 200 ppm (e.g., the carbonyl in 4-tert-butylcyclohexanone appears at δ 211.6 ppm)[12].

-

Aromatic Carbons: The six aromatic carbons will appear in the δ 110-165 ppm range. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF) and a chemical shift significantly influenced by fluorine's electronegativity. The other aromatic carbons will show smaller C-F couplings.

-

Aliphatic Carbons: The five sp³-hybridized carbons of the cyclohexanone ring will be found upfield, likely in the δ 25-50 ppm range[12].

Experimental Methodologies

To ensure data integrity, physical properties must be determined using standardized, validated protocols. The following sections describe common methodologies.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline solid, this occurs over a narrow range (typically <1°C). This method uses an electrically heated block with a calibrated thermometer.

Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. Repeat until a 2-3 mm column of packed sample is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Measurement:

-

Set the apparatus to heat rapidly to about 15-20°C below the expected melting point (use the analog's 77°C as a starting guide).

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample becomes a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ – T₂.

Infrared Spectrum Acquisition (ATR Method)

Principle: Attenuated Total Reflectance (ATR) is a common IR sampling technique for solids. An IR beam is directed into a crystal (e.g., diamond) with a high refractive index. The sample is pressed against the crystal, and the beam penetrates a few micrometers into the sample, where absorption occurs at specific frequencies.

Protocol:

-

Instrument Background: Ensure the ATR crystal is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely. Run a background scan on the clean, empty crystal. This is critical to subtract the atmospheric (CO₂, H₂O) and instrument signals.

-

Sample Application: Place a small amount of the solid this compound onto the center of the ATR crystal.

-

Apply Pressure: Lower the pressure arm of the ATR accessory and apply consistent pressure to ensure firm contact between the sample and the crystal. Insufficient contact is a common cause of poor-quality spectra.

-

Scan Sample: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum should be automatically ratioed against the background scan. Identify the key absorption peaks and compare them to the expected values (see Section 5.1).

-

Cleanup: Retract the pressure arm, and carefully clean the sample off the crystal surface using a suitable solvent.

Handling, Storage, and Safety

Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage: this compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature[4][6].

-

Safety: The compound is classified as harmful and an irritant. The following GHS hazard statements apply:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this substance. Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors[3].

Conclusion

This compound is a solid crystalline compound with a high boiling point and a well-defined molecular structure. Its physical properties are largely dictated by the interplay between the polar ketone group and the fluorophenylcyclohexane moiety. While key data such as boiling point and density are established, further experimental determination of its melting point and specific solubility in various solvents would be beneficial for the scientific community. The projected spectroscopic profile provided in this guide serves as a robust baseline for researchers to verify the identity and purity of their samples. Adherence to the outlined experimental methodologies and safety protocols will ensure reliable data and safe handling in a laboratory setting.

References

-

Supporting Information - Angewandte Chemie. [Link]

-

This compound | C12H13FO | CID 18953142 - PubChem. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315) - Human Metabolome Database. [Link]

-

A Comprehensive Analysis of Cyclohexanone IR Spectrum - Online Chemistry Tutors. [Link]

-

Table of Characteristic IR Absorptions - University of Colorado Boulder. [Link]

-

C-13 NMR Spectrum - University of Calgary. [Link]

-

Cyclohexanone - chemeurope.com. [Link]

-

CYCLOHEXANONE - Ataman Kimya. [Link]

-

Ir Spectra Of Cyclohexanone And Cyclohexanol - Labmonk. [Link]

-

sample 13C NMR spectra of compounds with common functional groups - YouTube. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

4-(4-Fluorophenyl)cyclohexan-1-one - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

-

Cyclohexanone at BMRB - Biological Magnetic Resonance Bank. [Link]

Sources

- 1. CAS 40503-87-5: this compound [cymitquimica.com]

- 2. This compound | C12H13FO | CID 18953142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 4-(3'-fluorophenyl)-cyclohexanone CAS#: 40503-87-5 [amp.chemicalbook.com]

- 5. 4-(3'-fluorophenyl)-cyclohexanone | 40503-87-5 [chemicalbook.com]

- 6. This compound | 40503-87-5 [sigmaaldrich.com]

- 7. Cyclohexanone [chemeurope.com]

- 8. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315) [hmdb.ca]

- 11. Cyclohexanone(108-94-1) 1H NMR spectrum [chemicalbook.com]

- 12. C-13 NMR Spectrum [acadiau.ca]

An In-Depth Technical Guide to 4-(3-Fluorophenyl)cyclohexan-1-one: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Arylcyclohexanone Scaffold

The 4-arylcyclohexanone structural motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide array of biologically active compounds.[1] Its rigid cyclic backbone, combined with the diverse substitution patterns possible on the appended aryl ring, allows for the precise spatial orientation of functional groups, which is critical for specific interactions with biological targets. The incorporation of a fluorine atom, as in the case of 4-(3-fluorophenyl)cyclohexan-1-one, can further enhance the pharmacological profile of a molecule. Fluorine's high electronegativity and small size can modulate properties such as metabolic stability, lipophilicity, and binding affinity without significantly increasing steric bulk.[2][3]

This technical guide provides a comprehensive overview of 4-(3-fluorophenyl)cyclohexan-1-one, a key intermediate and building block in the synthesis of novel therapeutics. We will delve into its chemical properties, detailed synthetic protocols, thorough characterization data, and its emerging role in the landscape of drug discovery.

Chemical Identity and Properties

IUPAC Name: 4-(3-fluorophenyl)cyclohexan-1-one[4]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 40503-87-5 | [4] |

| Molecular Formula | C₁₂H₁₃FO | [4] |

| Molecular Weight | 192.23 g/mol | [4] |

| Canonical SMILES | C1CC(=O)CCC1C2=CC(=CC=C2)F | [4] |

| InChIKey | LIAPPURFKRACQO-UHFFFAOYSA-N | [4] |

| Appearance | White to light yellow solid | [5] |

| Storage | Sealed in dry, Room Temperature | [6] |

Synthesis of 4-(3-Fluorophenyl)cyclohexan-1-one: A Step-by-Step Protocol

The synthesis of 4-arylcyclohexanones can be achieved through various established methodologies, with the Robinson annulation and Friedel-Crafts reactions being among the most prominent.[1][7][8] Below, we outline a plausible and efficient synthetic route to 4-(3-fluorophenyl)cyclohexan-1-one, emphasizing the rationale behind the procedural steps to ensure reproducibility and understanding. This protocol is based on a general two-step process involving the formation of a cyclohexenone intermediate followed by its reduction.

Part 1: Synthesis of 4-(3-Fluorophenyl)cyclohex-3-en-1-one via Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[7][9][10] This method is highly effective for the construction of six-membered rings.

Caption: General workflow for Robinson Annulation to form the cyclohexenone intermediate.

Experimental Protocol:

-

Preparation of the α,β-Unsaturated Ketone (Chalcone derivative):

-

To a stirred solution of 3-fluorobenzaldehyde (1.0 eq) and a suitable ketone like acetone or acetophenone (1.1 eq) in ethanol, slowly add an aqueous solution of sodium hydroxide (2.5 eq) at room temperature.

-

Maintain the temperature below 25°C using an ice bath.

-

Stir the mixture for 2-3 hours until a precipitate forms.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain the corresponding 3-fluoro-chalcone derivative.

-

-

Robinson Annulation Reaction:

-

Dissolve the synthesized 3-fluoro-chalcone (1.0 eq) and a Michael donor such as ethyl acetoacetate (1.1 eq) in a suitable solvent like absolute ethanol.

-

Add a catalytic amount of a base (e.g., sodium ethoxide) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure. The resulting residue contains the cyclohexenone precursor.

-

Subject the crude product to acidic or basic workup to effect cyclization and dehydration to yield 4-(3-fluorophenyl)cyclohex-3-en-1-one.

-

Purify the product by column chromatography on silica gel.

-

Part 2: Hydrogenation of 4-(3-Fluorophenyl)cyclohex-3-en-1-one

The final step involves the selective reduction of the carbon-carbon double bond in the cyclohexenone ring to yield the desired saturated cyclohexanone. Catalytic hydrogenation is the most common and efficient method for this transformation.[11][12]

Caption: Catalytic hydrogenation of the cyclohexenone intermediate.

Experimental Protocol:

-

Reaction Setup:

-

In a hydrogenation vessel, dissolve 4-(3-fluorophenyl)cyclohex-3-en-1-one (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

-

Hydrogenation:

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

-

Work-up and Purification:

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-(3-fluorophenyl)cyclohexan-1-one by column chromatography or recrystallization to yield a white to light yellow solid.[5] A reported synthesis using a similar precursor and subsequent purification by column chromatography (toluene:ethyl acetate = 9:1) afforded the product in 93.7% yield.[5]

-

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized 4-(3-fluorophenyl)cyclohexan-1-one.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Multiplets in the aromatic region (δ 6.8-7.4 ppm) characteristic of a 1,3-disubstituted benzene ring. - A multiplet around δ 3.0-3.3 ppm for the benzylic proton (CH-Ar). - Multiplets in the aliphatic region (δ 1.8-2.6 ppm) for the cyclohexyl protons. |

| ¹³C NMR | - A signal for the carbonyl carbon (C=O) around δ 210 ppm. - Signals in the aromatic region (δ 110-165 ppm), with the carbon attached to fluorine showing a characteristic C-F coupling. - Signals for the aliphatic carbons of the cyclohexyl ring (δ 30-50 ppm). |

| IR Spectroscopy | - A strong absorption band for the carbonyl (C=O) stretch around 1715 cm⁻¹. - C-H stretching bands for the aromatic and aliphatic protons. - A C-F stretching band in the region of 1100-1250 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 192.23 g/mol . - Characteristic fragmentation patterns including loss of CO and fragments corresponding to the fluorophenyl and cyclohexanone moieties. |

Note: Actual chemical shifts and coupling constants may vary depending on the solvent and instrument used.

Applications in Drug Discovery and Medicinal Chemistry

The 4-arylcyclohexanone scaffold is a versatile pharmacophore that has been incorporated into a wide range of therapeutic agents. The presence of the 3-fluorophenyl group in 4-(3-fluorophenyl)cyclohexan-1-one makes it a particularly interesting building block for several reasons:

-

Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can improve membrane permeability, thereby positively influencing the pharmacokinetic profile of a drug candidate.[2]

-

Enhanced Target Binding: The electronegative nature of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and potency.

Derivatives of 4-arylcyclohexanones have demonstrated significant potential in various therapeutic areas:

-

Analgesics: A novel class of analgesics has been developed based on 4-amino-4-arylcyclohexanone derivatives.[7] The nature and position of the substituent on the aryl ring have been shown to be critical for analgesic potency.

-

Anti-inflammatory Agents: Aryl-cyclohexanone derivatives have exhibited significant anti-inflammatory activity, potentially through the modulation of inflammatory pathways.[1]

-

Anticancer Agents: The cytotoxic effects of various 4-arylcyclohexanone derivatives against a range of cancer cell lines have been reported, making this scaffold a promising starting point for the development of new anticancer drugs.[1]

The utility of 4-(3-fluorophenyl)cyclohexan-1-one as a synthetic intermediate allows for further chemical modifications at the carbonyl group and the aromatic ring, providing access to a diverse library of compounds for screening and lead optimization in drug discovery programs.

Conclusion

4-(3-Fluorophenyl)cyclohexan-1-one is a valuable and versatile chemical entity with significant potential in the field of drug discovery and development. Its synthesis, achievable through robust and well-established chemical transformations, provides access to a key building block for the creation of novel therapeutic agents. The strategic incorporation of the 3-fluorophenyl moiety offers opportunities to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide serves as a foundational resource for researchers and scientists, providing the necessary information to synthesize, characterize, and strategically utilize 4-(3-fluorophenyl)cyclohexan-1-one in their pursuit of innovative medicines.

References

- 1. Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chemuniverse.com [chemuniverse.com]

- 3. U-32,802A - Wikipedia [en.wikipedia.org]

- 4. 4-(3-Fluorophenyl)cyclohexanone | C12H13FO | CID 18953142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(3'-fluorophenyl)-cyclohexanone | 40503-87-5 [chemicalbook.com]

- 6. This compound - Lead Sciences [lead-sciences.com]

- 7. Robinson annulation - Wikipedia [en.wikipedia.org]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. Robinson Annulation | NROChemistry [nrochemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Selective Hydrogenation and Hydrodeoxygenation of Aromatic Ketones to Cyclohexane Derivatives Using a Rh@SILP Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

solubility of 4-(3-Fluorophenyl)cyclohexanone in organic solvents

An In-depth Technical Guide to the Solubility of 4-(3-Fluorophenyl)cyclohexanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. While specific experimental solubility data for this compound is not extensively available in public literature, this document outlines the theoretical principles governing its solubility, predictive methodologies, and detailed experimental protocols for its determination. This guide is intended to be a practical resource for researchers and professionals in the pharmaceutical and chemical industries, enabling them to make informed decisions regarding solvent selection and process optimization.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₂H₁₃FO. It features a cyclohexanone ring substituted with a 3-fluorophenyl group at the 4-position. The presence of the polar ketone group and the fluorinated aromatic ring significantly influences its physical and chemical properties, including its solubility in various organic solvents. This compound serves as a crucial building block in the synthesis of a range of biologically active molecules, making the understanding of its solubility paramount for efficient process development.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃FO | |

| Molecular Weight | 192.23 g/mol | |

| Appearance | White to light yellow solid | |

| Boiling Point | 289 °C | |

| Density | 1.121 g/cm³ | |

| Flash Point | 126 °C |

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The dissolution process involves the breaking of intermolecular forces in the solute crystal lattice and the formation of new interactions between the solute and solvent molecules.

For this compound, the key structural features influencing its solubility are:

-

The Cyclohexanone Ring: The parent molecule, cyclohexanone, is miscible with most common organic solvents. This suggests that the cyclohexanone moiety of the target molecule will contribute favorably to its solubility in a wide range of organic media.

-

The Ketone Group: The carbonyl group (C=O) is polar and can act as a hydrogen bond acceptor, enhancing solubility in polar protic and aprotic solvents.

-

The 3-Fluorophenyl Group: The phenyl ring introduces a non-polar, hydrophobic character, while the fluorine atom adds polarity. The overall effect of this group will depend on the specific solvent.

Predictive Approaches to Solubility Estimation

In the absence of experimental data, various computational models can be employed to predict the solubility of organic compounds. These methods are valuable for initial solvent screening and can significantly reduce the experimental workload.

-

Data-Driven Models: Machine learning and deep learning algorithms can predict solubility based on large datasets of known solubility values. These models use molecular descriptors or fingerprints to correlate a molecule's structure with its solubility.

-

Physics-Based Models: These methods, such as COSMO-RS, use quantum chemical calculations to predict solubility from the fundamental interactions between solute and solvent molecules.

While a specific prediction for this compound is not available, researchers can utilize commercially available or open-source software packages to perform these calculations.

Experimental Determination of Solubility

The most accurate way to determine the solubility of this compound is through experimental measurement. The following section provides a detailed protocol for the widely used shake-flask method.

Experimental Workflow: Shake-Flask Method

Caption: A schematic of the shake-flask method for solubility determination.

Detailed Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge or syringe filters (0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure a saturated solution with undissolved solid remaining.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for several hours to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, either centrifuge the samples or filter the supernatant through a syringe filter compatible with the organic solvent.

-

-

Analysis of the Saturated Solution:

-

Carefully withdraw a precise aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC with UV detection.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Factors Influencing Solubility

Several factors can significantly impact the :

-

Temperature: The solubility of most solids in liquids increases with temperature. This relationship is crucial for processes like recrystallization.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a major role. A systematic screening of solvents with varying polarities is recommended.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

Practical Applications in Drug Development

Understanding the solubility of this compound is essential for:

-

Reaction Solvent Selection: Choosing a solvent in which the reactants are soluble is critical for achieving optimal reaction rates and yields.

-

Purification by Recrystallization: This technique relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.

-

Formulation Development: For APIs, solubility in various pharmaceutically acceptable solvents is a key factor in developing stable and bioavailable drug products.

Conclusion

While specific, publicly available experimental data on the solubility of this compound is limited, this guide provides a robust framework for its theoretical estimation and experimental determination. By applying the principles of "like dissolves like," utilizing predictive computational models, and following standardized experimental protocols, researchers can effectively characterize the solubility of this important pharmaceutical intermediate. This knowledge is indispensable for the efficient and successful development of new chemical entities and pharmaceutical products.

References

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Represent

- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.

- A new model predicts how molecules will dissolve in different solvents. MIT News.

- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- EXPERIMENT 1 DETERMIN

- Experiment: Solubility of Organic & Inorganic Compounds. Adelphi University.

- 4-(3'-fluorophenyl)-cyclohexanone CAS#: 40503-87-5. ChemicalBook.

- 4-(3'-fluorophenyl)-cyclohexanone | 40503-87-5. ChemicalBook.

- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. 11

A Technical Guide to the Spectroscopic Characterization of 4-(3-Fluorophenyl)cyclohexanone

This guide provides an in-depth analysis of the expected spectroscopic signature of 4-(3-Fluorophenyl)cyclohexanone (CAS: 40503-87-5, Molecular Formula: C₁₂H₁₃FO, Molecular Weight: 192.23 g/mol ).[1][2][3] Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It explains the principles behind the expected spectral features, offering a predictive framework for the structural verification and purity assessment of this important chemical entity. We will explore the anticipated data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), grounding our predictions in established spectroscopic principles and data from analogous structures.

Section 1: Mass Spectrometry (MS) - Elucidating the Molecular Blueprint

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound. For this compound, Electron Ionization (EI) would be a standard method, providing both the molecular ion and characteristic fragment ions that offer structural clues.

Expected Molecular Ion and Fragmentation Pattern

The primary goal is to observe the molecular ion (M⁺•), which corresponds to the intact molecule with one electron removed.

-

Molecular Ion (M⁺•): The expected molecular ion peak will appear at a mass-to-charge ratio (m/z) of 192, consistent with the molecular weight of C₁₂H₁₃FO.

-

Fragmentation Analysis: The fragmentation pattern of cyclic ketones is well-documented.[4] The most significant cleavages typically occur adjacent to the carbonyl group (α-cleavage).[5] The presence of the fluorophenyl ring introduces additional fragmentation pathways.

A proposed fragmentation workflow is detailed below:

Sources

Unlocking the Therapeutic Potential of 4-(3-Fluorophenyl)cyclohexanone: A Technical Guide for Drug Discovery

Abstract

The 4-arylcyclohexanone scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides an in-depth exploration of the potential biological activity of a specific analogue, 4-(3-Fluorophenyl)cyclohexanone. While direct biological data for this compound is not extensively available, this document synthesizes information from structurally related compounds to build a robust hypothesis for its therapeutic potential. We will delve into the strategic rationale for its design, focusing on the significance of the fluorinated phenyl moiety and the cyclohexanone core. Furthermore, this guide presents detailed, field-proven experimental protocols for researchers to systematically evaluate its bioactivity, from initial cytotoxicity screening to mechanistic studies targeting key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing a roadmap for unlocking the therapeutic promise of this compound.

Introduction: The Strategic Design of this compound

The quest for novel therapeutic agents is a cornerstone of modern medicine. The design of small molecules with desirable pharmacological profiles often involves the strategic combination of well-established pharmacophores. This compound is a prime example of such a design, integrating two key structural motifs: the 4-arylcyclohexanone core and a strategically placed fluorine atom.

The cyclohexanone ring is a versatile scaffold found in numerous biologically active compounds. Its conformational flexibility allows it to interact with a variety of biological targets. The 4-aryl substitution pattern, in particular, has been shown to be a critical determinant of biological activity in many derivatives, contributing to their anti-inflammatory, analgesic, and anticancer properties[1].

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The introduction of a fluorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein[2][3]. The position of the fluorine atom on the aromatic ring can have a profound impact on these properties and, consequently, on the overall biological activity of the compound[4]. The meta-position (3-position) of the fluorine in this compound is a deliberate design choice that can influence the electronic properties of the phenyl ring and its interactions with biological macromolecules.

Given the established bioactivity of the 4-arylcyclohexanone scaffold and the advantageous properties conferred by fluorination, this compound emerges as a compound of significant interest for therapeutic development. This guide will explore its potential in three key areas: anti-inflammatory, anticancer, and antimicrobial activities.

Potential Biological Activities and Mechanistic Hypotheses

Based on the activities of structurally similar compounds, we can hypothesize several potential biological activities for this compound.

Anti-inflammatory Activity

Many 4-arylcyclohexanone derivatives have demonstrated potent anti-inflammatory effects[1][5]. A key mechanism underlying this activity is the inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway . NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2)[6]. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. This could occur through the inhibition of IκB kinase (IKK), which would prevent the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.

Additionally, direct inhibition of cyclooxygenase (COX) enzymes , particularly the inducible COX-2 isoform, is another plausible mechanism of anti-inflammatory action[7][8].

Table 1: Anti-inflammatory Activity of Representative 4-Arylcyclohexanone Derivatives

| Compound | Assay | Target/Cell Line | IC50 (µM) | Reference |

| 2,6-bis-(4-hydroxyl-3-methoxybenzylidine) cyclohexanone (BHMC) | NO Production | RAW 264.7 macrophages | 6.68 | [9] |

| Pyrazole derivative of cyclohexanone | COX-1 Inhibition | Ovine COX-1 | 11.18 | [9] |

| Pyrazole derivative of cyclohexanone | COX-2 Inhibition | Ovine COX-2 | 0.10 | [9] |

| Chalcone-triazole hybrid | COX-2 Inhibition | Ovine COX-2 | 0.037-0.041 | [9] |

Anticancer Activity

The 4-arylcyclohexanone scaffold has also been explored for its anticancer potential[10][11][12]. The cytotoxic effects of these compounds have been demonstrated against a variety of cancer cell lines. The proposed mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway[10]. The presence of the fluorine atom in this compound could enhance its anticancer activity by improving its metabolic stability and cellular uptake[2].

Table 2: Anticancer Activity of Representative 4-Arylcyclohexanone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (Lung) | 0.48 (mM) | [11] |

| 2,6-Bis-(3-methoxy-4-propoxy-benzylidene)-cyclohexanone (BM2) | Gastric Cancer Cells | ~17x more toxic than curcumin | [11] |

| DMCH | SW620 (Colon) | 7.50 (µg/mL) | [11] |

| DMCH | HT29 (Colon) | 9.80 (µg/mL) | [11] |

Antimicrobial Activity

Several cyclohexanone derivatives have been reported to possess antimicrobial properties against a range of bacterial and fungal pathogens[13][14][15]. The mechanism of antimicrobial action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilic nature of the 4-arylcyclohexanone scaffold, potentially enhanced by the fluorine substitution, may facilitate its penetration through microbial cell walls.

Table 3: Antimicrobial Activity of Representative 4-Arylcyclohexanone Derivatives

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Piperazine derivative of cyclohexanone | Bacillus megaterium | 50 | [13] |

| Piperazine derivative of cyclohexanone | Staphylococcus aureus | 50 | [13] |

| Piperazine derivative of cyclohexanone | Escherichia coli | 50 | [13] |

| Amidrazone derivative of cyclohexanone | Yersinia enterocolitica | 64 | [16] |

| Spiropyrrolidine derivative of cyclohexanone | Bacillus subtilis | 32 | [17] |

Experimental Protocols for Biological Evaluation

To systematically investigate the potential biological activities of this compound, a tiered approach is recommended, starting with general cytotoxicity assays, followed by specific activity screens and mechanistic studies.

Synthesis of this compound

The synthesis of 4-arylcyclohexanones can be achieved through various established methods in organic chemistry. A common approach involves the Robinson annulation, which is a versatile method for forming six-membered rings[1]. Alternatively, methods involving the reaction of organometallic reagents with cyclohexanone precursors can be employed. A specific synthesis for a similar compound, 4-(p-fluorophenyl)-3-cyclohexen-1-one, involves the treatment of 4-(p-fluorophenyl)-4-hydroxycyclohexanone with trifluoroacetic acid[18]. The synthesis of 4-substituted cyclohexanones can also be achieved through the catalytic hydrogenation of corresponding phenols followed by oxidation[19].

In Vitro Cytotoxicity Assessment: MTT Assay

Before evaluating specific biological activities, it is crucial to determine the cytotoxicity of this compound to establish a safe dose range for subsequent experiments. The MTT assay is a widely used colorimetric method to assess cell viability[10][20].

Protocol:

-

Cell Seeding: Plate cells (e.g., a relevant cancer cell line for anticancer screening or a normal cell line like HEK293 for general toxicity) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity Screening

This assay determines the ability of the compound to inhibit the activity of COX enzymes, which are key mediators of inflammation[7][8][21].

Protocol:

-

Reagent Preparation: Prepare the assay buffer, heme, and arachidonic acid substrate according to the manufacturer's instructions of a commercial COX inhibitor screening kit.

-

Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add various concentrations of this compound or a known COX inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective) to the inhibitor wells.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Absorbance Measurement: Monitor the absorbance at the recommended wavelength (e.g., 590 nm for a colorimetric assay) over time using a microplate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC50 values for both COX-1 and COX-2.

This assay measures the ability of the compound to inhibit the transcriptional activity of NF-κB[1][22][23].

Protocol:

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-8 hours.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and calculate the percentage of NF-κB inhibition.

Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[7][24][25][26].

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Mechanistic Elucidation: Western Blot for Phosphorylated NF-κB p65

To confirm the inhibition of the NF-κB pathway, Western blotting can be used to detect the phosphorylation of the p65 subunit[27][28][29].

Protocol:

-

Cell Treatment: Treat cells (e.g., RAW 264.7 macrophages) with this compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., LPS) for 30 minutes.

-

Protein Extraction: Lyse the cells and collect the total protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p65 (e.g., anti-phospho-p65 (Ser536)) overnight at 4°C. Also, probe a separate blot with an antibody for total p65 as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated p65.

Conclusion and Future Directions

This compound is a synthetically accessible molecule with significant, yet underexplored, therapeutic potential. Based on the well-documented biological activities of the 4-arylcyclohexanone scaffold and the advantageous properties conferred by fluorination, it is a promising candidate for investigation as an anti-inflammatory, anticancer, and antimicrobial agent. The experimental workflows and detailed protocols provided in this technical guide offer a robust framework for the systematic evaluation of its biological activities and elucidation of its mechanisms of action.

Future research should focus on a comprehensive screening of this compound against a panel of cancer cell lines, pathogenic microbes, and in various in vitro and in vivo models of inflammation. Positive results from these initial studies would warrant further investigation into its structure-activity relationship (SAR) through the synthesis and evaluation of related analogues. The strategic placement of the fluorine atom, along with other substitutions on both the phenyl and cyclohexanone rings, could lead to the discovery of even more potent and selective therapeutic agents. Ultimately, a thorough preclinical evaluation, including pharmacokinetic and toxicological studies, will be necessary to translate the promise of this compound into a clinically viable therapeutic.

References

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

- Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-kappaB signaling. Cell, 132(3), 344–362.

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

-

BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

-

Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

The Open Biotechnology Journal. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved from [Link]

- Makriyannis, A., & Deng, H. (2000). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Journal of the Cannabinoid Research, 1(1), 1-4.

-

JOVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

- Patel, R. B., et al. (2024). Synthesis and antimicrobial activity of cyclohexanone derivatives. World Journal of Advanced Research and Reviews, 23(3), 1163-1170.

-

ResearchGate. (2025). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Retrieved from [Link]

- Gialdroni Grassi, G. (1989). Structure--activity relationship of quinolones. Journal of chemotherapy (Florence, Italy), 1(Suppl. 4), 5-8.

-

ResearchGate. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Retrieved from [Link]

-

ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]

-

ResearchGate. (n.d.). Antibacterial activity of the compounds. MIC in µgml -1 (Zone of inhibition in mm). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(p-fluorophenyl)-3-cyclohexen-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). MIC values (in µg/mL) of the target compounds 4 and 9 against.... Retrieved from [Link]

- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.

-

ResearchGate. (2025). Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Anticancer activities of cyclohexenone derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN107827721B - Method for synthesizing 4-fluorocyclohexanone.

- Lee, J. H., et al. (2019). Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. Journal of applied microbiology, 126(2), 586–595.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging.... Retrieved from [Link]

- Bouone, Y. O., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC advances, 15(1), 1-15.

-

Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]

- Al-Obeidi, A., et al. (2017). Synthesis and Evaluation of Antimicrobial Activity of [R4W4K]-Levofloxacin and [R4W4K]-Levofloxacin-Q Conjugates. Molecules (Basel, Switzerland), 22(6), 963.

- da Silva, G. N., et al. (2024). Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. Basic & clinical pharmacology & toxicology.

- Bouone, Y. O., Bouzina, A., Djemel, A., Bardaweel, S. K., Ibrahim-Ouali, M., Bakchiche, B., Benaceur, F., & Aoufa, N.-E. (2024). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 14(38), 27367–27381.

-

ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging.... Retrieved from [Link]

-

Zhang, Y., et al. (2022). Membrane-Active Antibacterial Agents Based on Calix[27]arene Derivatives: Synthesis and Biological Evaluation. Pharmaceuticals, 15(2), 205.

- Szafrański, K., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 29(13), 3073.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 9. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of Antimicrobial Activity of [R4W4K]-Levofloxacin and [R4W4K]-Levofloxacin-Q Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 19. This compound - Lead Sciences [lead-sciences.com]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 22. scispace.com [scispace.com]

- 23. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. clyte.tech [clyte.tech]

- 26. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 29. researchgate.net [researchgate.net]

role of fluorine substitution on cyclohexanone ring

<Senior Application Scientist

Whitepaper: The Strategic Imperative of Fluorine Substitution on the Cyclohexanone Ring

The deliberate incorporation of fluorine into the cyclohexanone framework represents a cornerstone of modern molecular design, profoundly influencing a molecule's physicochemical properties, metabolic fate, and biological interactions. This in-depth technical guide provides a comprehensive analysis of the stereoelectronic and conformational consequences of fluorine substitution on the cyclohexanone ring. We will explore the fundamental principles governing these effects, from the nuanced interplay of inductive forces and hyperconjugation to the practical implications for drug discovery and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to optimize molecular performance. We will delve into synthetic strategies, advanced characterization techniques, and real-world case studies, offering both theoretical grounding and actionable experimental insights.

PART 1: Foundational Principles of Fluorine's Influence on Cyclohexanone

The strategic placement of fluorine on a cyclohexanone ring is a powerful tool for medicinal chemists and material scientists. The unique properties of the fluorine atom—its high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the exceptional strength of the carbon-fluorine (C-F) bond—confer significant and often predictable changes to the parent molecule.[1][2] These alterations are not merely superficial; they stem from deep-seated stereoelectronic effects that dictate the molecule's three-dimensional structure and reactivity.

Stereoelectronic Effects: The Driving Force of Fluorine's Impact

The introduction of fluorine imparts a powerful inductive effect due to its unsurpassed electronegativity. This electron-withdrawing nature polarizes the C-F bond and influences the electron density across the entire cyclohexanone scaffold. Beyond this classical inductive effect, several other key stereoelectronic interactions come into play:

-

The Gauche Effect: In many cases, a fluorine atom on a cyclohexane ring will favor a gauche (60° dihedral angle) rather than an anti (180° dihedral angle) conformation relative to an adjacent electronegative substituent.[3] This counterintuitive preference is often attributed to stabilizing hyperconjugative interactions, where electron density is donated from a C-H σ-bonding orbital into the low-lying C-F σ* antibonding orbital.[3][4][5] This effect can significantly influence the conformational equilibrium of the cyclohexanone ring.[6]

-

Anomeric and Pseudo-Anomeric Effects: The anomeric effect, traditionally discussed in the context of carbohydrates, describes the tendency of an electronegative substituent at the anomeric carbon to adopt an axial orientation. While not a classic anomeric system, fluorinated cyclohexanones can exhibit "pseudo-anomeric" effects.[7][8][9] These arise from electrostatic interactions, such as those between the polarized C-F bond and other polar groups on the ring, which can stabilize otherwise less-favored conformations.[7][8][9][10] For instance, placing difluoromethylene groups vicinal to axial hydrogens can induce an axial preference for a methoxy group through stabilizing 1,3-diaxial electrostatic interactions.[8][9]

PART 2: Physicochemical and Pharmacological Consequences of Fluorination

The fundamental stereoelectronic effects of fluorine translate into tangible and often highly desirable modifications of a cyclohexanone's properties. These changes are critical in the context of drug design and materials science.

Conformational Control: Dictating Molecular Shape